molecular formula C16H13N5O2S B279264 3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279264
M. Wt: 339.4 g/mol
InChI Key: HTNGIPWLLYYPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various bacterial and fungal strains. It has also been found to have antioxidant properties, which may help protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a multifunctional compound. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties, which makes it a versatile compound for various applications. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its anticancer properties and potential as a cancer therapeutic. Another direction is to explore its antimicrobial properties and potential as an antimicrobial agent. Additionally, further studies can be conducted to understand its mechanism of action and to optimize its solubility and bioavailability.

Synthesis Methods

The synthesis of 3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process. The first step involves the reaction of 2-amino-5-methylthiazole with 2-chloroacetic acid to form 2-(2-carboxyethylthio)-5-methylthiazole. The second step involves the reaction of 2-(2-carboxyethylthio)-5-methylthiazole with hydrazine hydrate to form 2-(2-hydrazinyl-2-oxoethylthio)-5-methylthiazole. The third step involves the reaction of 2-(2-hydrazinyl-2-oxoethylthio)-5-methylthiazole with 4-methoxybenzyl chloride to form 3-(4-methoxybenzyl)-2-(2-hydrazinyl-2-oxoethylthio)-5-methylthiazole. The final step involves the reaction of 3-(4-methoxybenzyl)-2-(2-hydrazinyl-2-oxoethylthio)-5-methylthiazole with 2-pyridinecarboxaldehyde to form 3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antimicrobial agent, as it has been found to inhibit the growth of various bacterial and fungal strains.

properties

Product Name

3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5O2S/c1-22-11-5-7-12(8-6-11)23-10-14-18-19-16-21(14)20-15(24-16)13-4-2-3-9-17-13/h2-9H,10H2,1H3

InChI Key

HTNGIPWLLYYPIK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=N4

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=N4

Origin of Product

United States

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